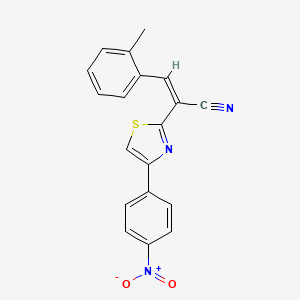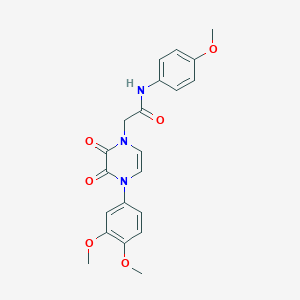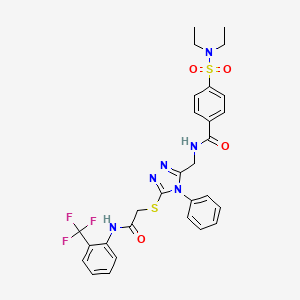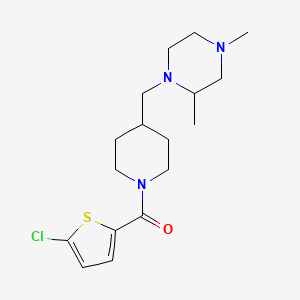![molecular formula C15H17ClN2O B2583994 4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol CAS No. 1156373-67-9](/img/structure/B2583994.png)
4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol” is a biochemical used for proteomics research . It has a molecular formula of C15H17ClN2O and a molecular weight of 276.76 .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of aminophenol derivatives with various reagents . The synthesized compounds are characterized by FT-IR, 1H-NMR, 13C-NMR, and elemental analyses .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOC(C=C1)=C(CN(C)C)C=C1Cl . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 276.76 .科学的研究の応用
Antimicrobial and Antidiabetic Activities
One of the prominent applications of 4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol, as part of 4-aminophenol derivatives, is in the field of antimicrobial and antidiabetic activities. These derivatives have demonstrated significant inhibition against various strains of bacteria and fungi. Additionally, they have shown substantial inhibitory action against α-amylase and α-glucosidase, enzymes relevant in diabetes management (Rafique et al., 2022).
Hemoglobin Oxygen Affinity Modulation
Another research application is in the design and synthesis of compounds that modulate hemoglobin's oxygen affinity. This research is significant for clinical and biological areas, such as ischemia, stroke, tumor radiotherapy, and blood storage, where controlling oxygen supply is crucial (Randad et al., 1991).
Catalysis in Organic Chemistry
This compound has been explored as a catalyst in organic synthesis, particularly in the acylation of inert alcohols. This research provides insights into reaction mechanisms and potential applications in chemical synthesis (Liu et al., 2014).
DNA and Plasma Protein Probing
In the field of biochemistry, derivatives of this compound are used in the study of DNA and plasma proteins. These studies are fundamental in understanding the interaction of metal complexes with DNA and have implications in designing anticancer agents (Rani et al., 2020).
Environmental Science
Research has also delved into the biodegradability and toxicity of related compounds in environmental contexts. Understanding their impact on ecosystems and their breakdown processes is vital for environmental protection (O'connor & Young, 1989).
作用機序
Target of Action
It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that similar compounds are involved in the transamination reaction, the transfer of the amino group from one amino acid to another . This is an important process in the metabolism and biosynthesis of amino acids.
Biochemical Pathways
Given its potential role in transamination reactions , it may influence the metabolism and biosynthesis of amino acids.
Result of Action
Similar compounds have been shown to exhibit broad-spectrum antimicrobial and antidiabetic activities .
Safety and Hazards
生化学分析
Biochemical Properties
It is known that compounds with similar structures can participate in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution
Cellular Effects
It is possible that this compound could influence cell function by interacting with cell signaling pathways, influencing gene expression, or affecting cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
4-chloro-2-[[4-(dimethylamino)anilino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-18(2)14-6-4-13(5-7-14)17-10-11-9-12(16)3-8-15(11)19/h3-9,17,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQGZAULGFFJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]benzenesulfonamide](/img/structure/B2583912.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2583919.png)
![4-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2583920.png)
![3-Methyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine](/img/structure/B2583923.png)

![2-[[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2583925.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide](/img/structure/B2583927.png)

![benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![2,4-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2583932.png)
![4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine](/img/structure/B2583933.png)